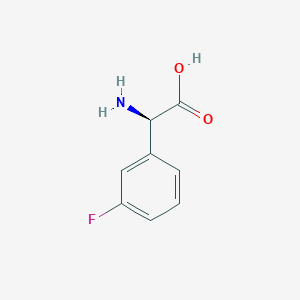
3-Oxo-4-phenylbutanoic acid
Übersicht
Beschreibung
3-Oxo-4-phenylbutanoic acid, also known as β-benzoylpropionic acid, is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a phenyl group attached to a butanoic acid backbone with a keto group at the third position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Oxo-4-phenylbutanoic acid can be synthesized through Friedel-Crafts acylation of benzene with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction typically proceeds under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified through recrystallization and dried under vacuum to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium. The oxidation process is typically second-order, first-order in both the oxidant and the substrate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-hydroxy-4-phenylbutanoic acid.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is 3-hydroxy-4-phenylbutanoic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-4-phenylbutanoic acid has diverse applications in scientific research:
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways:
Oxidation Mechanism: The compound undergoes enolization in acidic medium, forming an enol intermediate that reacts with oxidizing agents.
Reduction Mechanism: The keto group is reduced to a hydroxyl group through hydride transfer from reducing agents.
Substitution Mechanism: Electrophilic substitution occurs on the phenyl ring, facilitated by the electron-donating effects of the keto group.
Vergleich Mit ähnlichen Verbindungen
3-Oxo-4-phenylbutanoic acid can be compared with other similar compounds, such as:
4-Oxo-4-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.
4-Oxo-4-ethylbutanoic acid: Contains an ethyl group in place of the phenyl group.
4-Oxo-4-arylbutanoic acids: A class of compounds with various aryl groups attached to the butanoic acid backbone.
Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased reactivity in electrophilic substitution reactions and distinct biological activities .
Eigenschaften
IUPAC Name |
3-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCDZBRDSTRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide](/img/structure/B3119994.png)


![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)

![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)

